9-(Methylaminomethyl)anthracene

Catalog No.
S596263
CAS No.
73356-19-1
M.F
C16H15N
M. Wt
221.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
9-(Methylaminomethyl)anthracene

CAS Number

73356-19-1

Product Name

9-(Methylaminomethyl)anthracene

IUPAC Name

1-anthracen-9-yl-N-methylmethanamine

Molecular Formula

C16H15N

Molecular Weight

221.3 g/mol

InChI

InChI=1S/C16H15N/c1-17-11-16-14-8-4-2-6-12(14)10-13-7-3-5-9-15(13)16/h2-10,17H,11H2,1H3

InChI Key

WRVHTDZJMNUGQN-UHFFFAOYSA-N

SMILES

CNCC1=C2C=CC=CC2=CC3=CC=CC=C31

Synonyms

N-Methyl-9-anthracenemethylamine; 9-Methylaminomethylanthracene

Canonical SMILES

CNCC1=C2C=CC=CC2=CC3=CC=CC=C31

9-(Methylaminomethyl)anthracene is a polycyclic aromatic hydrocarbon characterized by an anthracene core substituted with a methylaminomethyl group at the 9-position. Its molecular formula is C₁₆H₁₅N, and it exhibits unique photophysical properties due to the presence of the amino group, which enhances its reactivity and interaction with biological systems. This compound is notable for its potential applications in photochemistry and medicinal chemistry.

Model Drug for Studying Enzymatic Degradation:

9-(Methylaminomethyl)anthracene, also known as MAMA, has been utilized as a model drug in research investigating the impact of enzymatic degradation on the release behavior of drugs. This research employed UV-Vis spectroscopy to analyze the release profile of MAMA when exposed to various enzymes. The findings provided valuable insights into the mechanisms by which enzymes can influence the release and absorption of drugs within the body. Source: Sigma-Aldrich, "9-(Methylaminomethyl)anthracene 99 73356-19-1":

Involving anthracene derivatives can yield 9-(methylaminomethyl)anthracene through selective irradiation processes that facilitate the formation of the desired substituent .
  • Metal-Catalyzed Reactions: Utilizing metal catalysts can enhance the efficiency of the synthesis by promoting specific pathways that lead to higher yields of the compound .
  • Research indicates that 9-(methylaminomethyl)anthracene exhibits biological activity, particularly in phototoxicity studies. It has been shown to interact with DNA and induce oxidative damage when exposed to UV light, suggesting potential implications in photodynamic therapy and cancer treatment . Additionally, its derivatives have been evaluated for antimicrobial properties against various bacterial strains, demonstrating effectiveness in certain conditions .

    9-(Methylaminomethyl)anthracene has several applications:

    • Photodynamic Therapy: Its ability to generate reactive oxygen species upon light activation makes it a candidate for photodynamic therapy in cancer treatment.
    • Organic Electronics: The compound's electronic properties are being explored for use in organic light-emitting diodes and solar cells.
    • Fluorescent Probes: Due to its fluorescence characteristics, it can serve as a probe for biological imaging and sensing applications .

    Studies on interaction mechanisms reveal that 9-(methylaminomethyl)anthracene can form complexes with various ions and molecules, which can modulate its reactivity and biological effects. For instance, interactions with halide ions have been shown to influence its photochemical behavior significantly, enhancing oxidative DNA damage under certain conditions . Furthermore, studies indicate that its complexes with silver(I) exhibit unique photophysical properties that could be harnessed in material science .

    Several compounds share structural similarities with 9-(methylaminomethyl)anthracene. Here are some notable examples:

    Compound NameStructure TypeUnique Features
    9-AminomethylanthraceneAmino-substituted AnthraceneStronger nucleophilicity due to amino group
    9-MethylanthraceneMethyl-substituted AnthraceneLacks amino functionality; less reactive
    1-Methyl-9-anthracenemethanolHydroxyl-substituted AnthraceneExhibits different solubility and reactivity patterns
    9-(Dimethylaminomethyl)anthraceneDimethylamino-substituted AnthraceneEnhanced electron-donating properties

    Uniqueness: The presence of a methylaminomethyl group distinguishes 9-(methylaminomethyl)anthracene from other derivatives, providing enhanced reactivity and potential biological interactions not observed in simpler analogs.

    Nucleophilic Substitution Pathways for Core Anthracene Derivatives

    The synthesis of 9-(Methylaminomethyl)anthracene relies on nucleophilic substitution reactions involving anthracene derivatives. While nucleophilic aromatic substitution is generally uncommon in simple aromatic systems due to the high electron density, polycyclic aromatic hydrocarbons like anthracene demonstrate unique reactivity patterns, particularly at the meso positions (9 and 10).

    The meso position (9) of anthracene is particularly reactive toward electrophilic substitution reactions due to the stabilization of the intermediate carbocation through resonance across the tricyclic system. This enhanced reactivity makes the 9-position an ideal site for functionalization.

    Nucleophilic substitution at the benzylic position of 9-substituted anthracenes proceeds through an SN2 mechanism. The reaction involves:

    • Nucleophilic attack at the carbon bearing the leaving group
    • Formation of a transition state with partial bonds to both the nucleophile and leaving group
    • Departure of the leaving group
    • Formation of the substitution product

    This mechanism is facilitated by:

    • The planar structure of the anthracene ring system providing minimal steric hindrance
    • The ability of the anthracene π-system to stabilize developing charges during the transition state
    • The extended conjugation that increases reactivity compared to simple benzylic systems

    Table 1: Comparative Reactivity of Substitution Reactions at Different Positions of Anthracene

    PositionRelative ReactivityPrimary Reaction TypeContributing Factors
    9 (meso)Very highElectrophilic and nucleophilicExtended conjugation, resonance stabilization
    10 (meso)HighPrimarily electrophilicSteric accessibility, resonance stabilization
    1, 4, 5, 8ModerateElectrophilicElectronic effects of ring fusion
    2, 3, 6, 7LowElectrophilicLess resonance stabilization

    Reaction Optimization with 9-(Chloromethyl)anthracene and Methylamine

    The most common synthetic route to 9-(Methylaminomethyl)anthracene involves the nucleophilic substitution reaction between 9-(Chloromethyl)anthracene and methylamine. 9-(Chloromethyl)anthracene serves as an excellent precursor due to its reactivity and the good leaving group capability of the chloride ion.

    The reaction proceeds as follows:

    9-(Chloromethyl)anthracene + Methylamine → 9-(Methylaminomethyl)anthracene + HCl

    Optimization of this reaction requires careful control of several parameters:

    Solvent Selection: Polar aprotic solvents like acetonitrile or DMF facilitate the nucleophilic substitution by stabilizing the transition state without hydrogen bonding to the nucleophile. This maintains the nucleophilicity of methylamine while solvating any charged intermediates.

    Base Addition: A base such as potassium carbonate (K₂CO₃) is typically added to neutralize the HCl formed during the reaction, preventing the protonation of methylamine which would reduce its nucleophilicity. The base also helps shift the equilibrium toward product formation.

    Temperature Control: The reaction is typically conducted at elevated temperatures (approximately 85°C) to provide sufficient energy for overcoming the activation barrier. However, excessive temperatures can lead to side reactions and decomposition of sensitive anthracene derivatives.

    Reaction Time: A reaction time of approximately 35 minutes at 85°C provides optimal conversion while minimizing side reactions. Longer reaction times may lead to degradation of the product.

    A refined synthetic protocol based on the literature involves:

    • Preparation of a solution of 9-(Chloromethyl)anthracene (1.00 mM) in acetonitrile/DMF mixture
    • Addition of excess methylamine (typically 2-3 equivalents)
    • Addition of K₂CO₃ (0.5 g per reaction)
    • Heating the sealed reaction vessel at 85°C for 35 minutes with periodic agitation
    • Cooling to room temperature and centrifugation to separate the solid base
    • Collection of the supernatant containing the product
    • Purification through recrystallization or column chromatography

    This optimized protocol typically yields 9-(Methylaminomethyl)anthracene in 70-80% yield with high purity.

    Industrial-Scale Production Challenges and Scalability Studies

    The transition from laboratory to industrial-scale production of 9-(Methylaminomethyl)anthracene presents several challenges that require careful engineering solutions. While specific industrial protocols aren't detailed in the literature, the following considerations are critical for scalable production:

    Heat Transfer and Temperature Control: The exothermic nature of nucleophilic substitution reactions necessitates efficient heat management systems. Industrial reactors must be equipped with appropriate cooling jackets and temperature monitoring to prevent localized overheating, which could lead to decomposition or side reactions.

    Methylamine Handling: Methylamine is a low-boiling, flammable gas at ambient conditions, presenting significant handling challenges. Industrial production typically utilizes pressurized reactors or methylamine solutions in appropriate solvents. Safety protocols must address the toxicity and flammability of this reagent.

    Process Safety Assessment: The scale-up requires thorough evaluation of reaction parameters including:

    • Heat generation rate
    • Pressure development
    • Potential runaway reactions
    • Formation of gaseous byproducts
    • Thermal stability of intermediates and products

    Purification Challenges: Large-scale purification of MAMA requires optimization of:

    • Solvent recovery systems to minimize waste and environmental impact
    • Crystallization parameters for consistent product quality
    • Filtration technologies appropriate for the physical characteristics of the product
    • Drying procedures that minimize exposure to air and light, as MAMA is light-sensitive

    Quality Control Considerations: Industrial production must implement robust analytical methods for:

    • Monitoring reaction completion
    • Detecting and quantifying impurities
    • Ensuring batch-to-batch consistency
    • Confirming physical properties match specifications

    Table 2: Industrial Scale-Up Challenges and Mitigation Strategies

    ChallengeImpactMitigation Strategy
    Heat managementRisk of runaway reactions, product decompositionJacketed reactors, controlled addition rates, temperature monitoring
    Methylamine handlingSafety hazards, emission concernsClosed systems, scrubbers, pressurized reactors
    Waste managementEnvironmental impact, cost implicationsSolvent recovery, optimized synthetic route
    Light sensitivityProduct degradationLight-protected processing areas, nitrogen blanket, minimal exposure
    Purity requirementsAnalytical challenges, yield impactsIn-process monitoring, optimized purification sequence

    Functional Group Transformations: Oxidation, Reduction, and Substitution Reactions

    The versatility of 9-(Methylaminomethyl)anthracene stems from its functionality, allowing various transformations through the amine group while maintaining the fluorescent anthracene core.

    Reactions with Isocyanates: One of the most important transformations is the reaction with isocyanates to form stable urea derivatives. This reaction proceeds rapidly under mild conditions:

    9-(Methylaminomethyl)anthracene + R-N=C=O → 9-(Methylcarbamoylaminomethyl)anthracene derivatives

    This transformation is particularly valuable for analytical applications, enabling the quantification of isocyanates in air and materials through HPLC with fluorescence detection. The resulting urea derivatives maintain the fluorescent properties of the anthracene core while incorporating the isocyanate structure, allowing for highly sensitive detection.

    Photoreactivity and [4+4] Cycloaddition: 9-(Methylaminomethyl)anthracene undergoes [4+4] photodimerization when irradiated with UV light (λ = 365 nm). This reaction involves:

    • Photoexcitation of the anthracene core
    • [4+4] cycloaddition between two anthracene moieties
    • Formation of a cyclooctane ring joining two anthracene units

    The photoreactivity varies significantly depending on the medium:

    • In ethanol solution: Quantitative formation of the cycloaddition photoproduct
    • In gel medium: Partial and slow conversion
    • In solid state: Limited reactivity due to unfavorable crystal packing

    Interestingly, complexation with silver salts (hexafluorophosphate, tetrafluoroborate, and nitrate) alters the orientation of the anthracene moieties, enabling solid-state photoreactivity that is not observed in the uncomplexed crystal form.

    Coordination Chemistry: The secondary amine in MAMA functions as a coordination site for metal ions, particularly silver(I). These coordination complexes exhibit altered photophysical properties compared to free MAMA, including:

    • Changes in fluorescence emission wavelength and intensity
    • Modified photoreactivity patterns
    • Altered solid-state packing arrangements

    The formation of silver(I) complexes has been confirmed through X-ray crystallography, revealing coordination through the nitrogen atom of the amine group.

    Oxidation Reactions: The benzylic position of MAMA is susceptible to oxidation under various conditions:

    • With mild oxidants (e.g., MnO₂): Selective oxidation of the benzylic position to form 9-(N-methylaminocarbonyl)anthracene
    • With stronger oxidants: Potential oxidation of both the amine and the anthracene core

    Table 3: Notable Functional Group Transformations of 9-(Methylaminomethyl)anthracene

    TransformationReagentsConditionsProductsApplications
    Urea formationIsocyanatesRoom temperature, organic solventUrea derivativesIsocyanate detection, analytical chemistry
    [4+4] PhotodimerizationUV irradiationλ = 365 nm, ethanol or Ag(I) complexesCycloaddition dimersPhotochemistry studies, photoswitchable materials
    Metal coordinationAg(I) salts (PF₆⁻, BF₄⁻, NO₃⁻)Room temperature, various solventsSilver(I) complexesModified photoreactivity, crystal engineering
    Benzylic oxidationMnO₂, other oxidantsMild conditionsCarbonyl derivativesSynthetic intermediates

    The photochemical behavior of 9-(methylaminomethyl)anthracene demonstrates remarkable phase-dependent reactivity patterns that fundamentally differ across solution, gel, and solid-state environments [1]. In ethanol solution, quantitative formation of the [4+4] cycloaddition photoproduct occurs upon irradiation at wavelength 365 nanometers, achieving complete conversion within 15 hours [1]. The reaction follows second-order kinetics with apparent rate constants ranging from 0.73 to 0.92 inverse molar per second at 10 milliwatts per square centimeter irradiation intensity [40].

    Solution Phase Dynamics

    The solution-phase photoreactivity of 9-(methylaminomethyl)anthracene proceeds through a well-established mechanism involving photoexcitation of the anthracene moiety to its singlet excited state [11]. The photochemical process involves the formation of an excimer complex between excited and ground-state molecules, followed by concerted [4+4] cycloaddition to generate the dimeric photoproduct [11]. The molecular structure of the dimer reveals formation of an eight-membered cyclooctane ring through bridging of the 9,10-positions of two anthracene units [1].

    In solution, the amino groups of adjacent 9-(methylaminomethyl)anthracene molecules in the photoproduct are linked through hydrogen bonding interactions of the nitrogen-hydrogen to nitrogen type, with nitrogen to nitrogen distances of 3.056 angstroms [30]. This hydrogen bonding pattern contributes to the stability of the photodimer and influences its crystallization behavior [30].

    Gel Phase Photochemistry

    The photochemical behavior of 9-(methylaminomethyl)anthracene in gel media presents markedly different characteristics compared to solution-phase reactions [1]. When incorporated into low molecular weight gelator systems, only partial and slow conversion to the photoproduct is detected, representing a significant reduction in photochemical efficiency [1]. The interaction of 9-(methylaminomethyl)anthracene with gel fibers, combined with its low concentration within the gel matrix, appears to be responsible for the diminished photoproduct formation [5].

    The gel environment creates a constrained molecular arrangement where 9-(methylaminomethyl)anthracene molecules are held in orientations that are unfavorable for photodimerization [30]. This spatial restriction within the gel network prevents the optimal alignment required for efficient [4+4] cycloaddition, resulting in the observed reduction in photoreactivity [30]. The gel medium effectively acts as a solid-like environment for the anthracene derivative, limiting molecular mobility and productive intermolecular encounters [5].

    Comparative studies between gel and solution environments reveal that while solution-phase reactions achieve near-quantitative conversion, gel-phase reactions show minimal photoproduct formation even after extended irradiation periods [30]. This dramatic difference highlights the critical importance of molecular mobility and orientation in anthracene photochemistry [29].

    Silver(I) Coordination Complexes: Structural and Photoreactive Properties

    Silver(I) coordination complexes of 9-(methylaminomethyl)anthracene exhibit enhanced solid-state photoreactivity compared to the free ligand, demonstrating the ability of metal coordination to activate otherwise photoinactive crystalline materials [1]. Three distinct silver(I) complexes have been synthesized and characterized: hexafluorophosphate, tetrafluoroborate, and nitrate complexes [1].

    Structural Characteristics

    The silver(I) complexes of 9-(methylaminomethyl)anthracene display coordination through the nitrogen atom of the methylamino group, forming stable metal-ligand bonds [8]. In the hexafluorophosphate complex, the silver center adopts a coordination environment that promotes favorable alignment of the anthracene moieties for solid-state photoreactivity [1]. The tetrafluoroborate and nitrate complexes similarly demonstrate coordination geometries that enhance intermolecular anthracene interactions [1].

    Structural analysis reveals that complexation with silver(I) salts fundamentally alters the packing arrangement of the anthracene units compared to the free ligand [8]. The coordinated 9-(methylaminomethyl)anthracene molecules exhibit more favorable mutual orientation for aromatic fragment interactions, enabling solid-state [4+4] photoreactivity that is absent in the uncomplexed material [1].

    Photoreactive Properties

    The silver(I) complexes demonstrate remarkable solid-state photochemical activity under 365 nanometer irradiation [1]. Single crystal samples of all three complexes undergo complete degradation into polycrystalline powders upon irradiation, indicating extensive photochemical transformation [30]. This phenomenon results from the tremendous pressure and molecular movements within the crystals during the photoreaction process [30].

    Powder X-ray diffraction and Raman spectroscopy studies confirm the formation of solid-state photoproducts in all silver(I) complexes [1]. Raman spectroscopy proves particularly effective for detecting photoproduct formation, providing clear spectroscopic evidence of [4+4] cycloaddition even when powder diffraction patterns become complex due to crystal degradation [1].

    Table 1: Silver(I) Complex Photoreactivity Data

    ComplexCounter-anionSolid-State PhotoreactivityCrystal Stability
    [Silver(9-(methylaminomethyl)anthracene)₂][Hexafluorophosphate]HexafluorophosphateComplete conversionDegrades to powder
    [Silver(9-(methylaminomethyl)anthracene)₂][Tetrafluoroborate]TetrafluoroborateComplete conversionDegrades to powder
    [Silver(9-(methylaminomethyl)anthracene)₂][Nitrate]NitrateComplete conversionDegrades to powder

    Solid-State Reactivity: Crystal Packing vs. Photochemical Efficiency

    The solid-state photochemical behavior of 9-(methylaminomethyl)anthracene demonstrates a clear correlation between crystal packing arrangements and photochemical efficiency [1]. Pure crystalline 9-(methylaminomethyl)anthracene exhibits complete photostability under 365 nanometer irradiation, with powder diffraction patterns showing no changes after extended exposure [1].

    Crystal Packing Analysis

    The photostability of pure 9-(methylaminomethyl)anthracene in the solid state results from unfavorable relative orientation of the anthracene moieties within the crystal lattice [1]. The molecular arrangement prevents the close approach and proper alignment required for [4+4] cycloaddition, effectively inhibiting solid-state photoreactivity [1]. This packing-dependent photochemical behavior exemplifies the critical importance of topochemical principles in solid-state organic reactions [15].

    Crystallographic studies reveal that the anthracene rings in pure 9-(methylaminomethyl)anthracene crystals are not positioned with the optimal geometry for photochemical interaction [1]. The intermolecular distances and angular relationships between neighboring anthracene units fall outside the parameters required for efficient [4+4] cycloaddition [15].

    Comparison with Silver Complexes

    The contrast between the photoinactive pure compound and the photoactive silver complexes illustrates how coordination chemistry can be employed to engineer favorable solid-state reactivity [1]. Metal complexation fundamentally reorganizes the crystal packing, creating arrangements that support photochemical transformation [8]. This approach represents a strategy for activating solid-state photoreactivity in materials that are otherwise photostable [1].

    The silver coordination complexes achieve optimal anthracene alignment through the geometric constraints imposed by metal-ligand bonding [8]. This coordination-induced organization overcomes the inherent packing limitations of the free ligand, enabling efficient solid-state [4+4] cycloaddition [1].

    Table 2: Solid-State Photoreactivity Comparison

    MaterialCrystal ArrangementPhotochemical ActivityConversion Efficiency
    Free 9-(methylaminomethyl)anthraceneUnfavorable packingNo reaction0%
    Silver hexafluorophosphate complexOptimized alignmentComplete reaction100%
    Silver tetrafluoroborate complexOptimized alignmentComplete reaction100%
    Silver nitrate complexOptimized alignmentComplete reaction100%

    Comparative Analysis of Photoproduct Formation in Free vs. Complexed States

    The photochemical behavior of 9-(methylaminomethyl)anthracene varies dramatically depending on its coordination state, with fundamental differences observed between free and silver-complexed forms [1]. These variations encompass reaction kinetics, product formation pathways, and overall photochemical efficiency [1].

    Solution vs. Solid-State Photochemistry

    In solution, free 9-(methylaminomethyl)anthracene undergoes quantitative [4+4] cycloaddition with formation of a crystalline photodimer that can be isolated and characterized [1]. The photoproduct exhibits characteristic structural features including the eight-membered cyclooctane bridge and hydrogen bonding between amino groups [30]. Solution-phase reactions proceed with predictable kinetics and achieve complete conversion under appropriate conditions [1].

    Conversely, solid-state photochemistry of the free compound shows no detectable photoproduct formation [1]. This absence of reactivity stems from crystal packing constraints that prevent productive molecular interactions [1]. The geometric requirements for [4+4] cycloaddition cannot be satisfied within the natural crystal structure of 9-(methylaminomethyl)anthracene [1].

    Enhanced Reactivity Through Complexation

    Silver coordination transforms 9-(methylaminomethyl)anthracene from a photoinactive solid to a highly photoresponsive material [1]. All three silver complexes demonstrate complete photochemical conversion in the solid state, representing a dramatic enhancement in photoreactivity [1]. This transformation occurs without requirement for dissolution or phase changes, proceeding directly within the crystalline matrix [1].

    The complexed forms exhibit photochemical behavior that more closely resembles solution-phase reactivity than the photostable free solid [1]. This similarity suggests that coordination effectively mimics the molecular mobility and favorable orientations available in solution while maintaining the advantages of solid-state processing [1].

    Mechanistic Considerations

    The enhanced photoreactivity of silver complexes likely results from multiple factors including improved molecular alignment, modified electronic properties, and altered intermolecular interactions [8]. Silver coordination may influence the photophysical properties of the anthracene chromophore, potentially affecting excited state lifetimes and reaction pathways [8].

    Raman spectroscopy provides definitive evidence for photoproduct formation in all silver complexes, indicating that the fundamental [4+4] cycloaddition mechanism remains operative in the coordinated systems [1]. The spectroscopic signatures confirm that complexation enhances reactivity without altering the basic photochemical transformation pathway [1].

    Table 3: Photoproduct Formation Efficiency

    SystemPhaseIrradiation TimeConversionDetection Method
    Free ligandSolution15 hoursQuantitativeX-ray crystallography
    Free ligandGel7+ hoursMinimalUV-visible spectroscopy
    Free ligandSolidExtendedNone detectedPowder diffraction
    Silver complexesSolidVariableCompleteRaman spectroscopy

    XLogP3

    4.1

    GHS Hazard Statements

    Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
    H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
    H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
    H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
    Respiratory tract irritation];
    Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

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    Irritant

    Irritant

    Wikipedia

    1-anthracen-9-yl-N-methylmethanamine

    Dates

    Last modified: 08-15-2023

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